LB-100 LB-100 LB-100 is under investigation in clinical trial NCT03886662 (A Study of LB-100 in Patients With Low or Intermediate-1 Risk Myelodysplastic Syndromes (MDS)).
Brand Name: Vulcanchem
CAS No.: 1632032-53-1
VCID: VC0532618
InChI: InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1
SMILES: CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol

LB-100

CAS No.: 1632032-53-1

Cat. No.: VC0532618

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LB-100 - 1632032-53-1

Specification

CAS No. 1632032-53-1
Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
IUPAC Name (1R,2S,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1
Standard InChI Key JUQMLSGOTNKJKI-LNFKQOIKSA-N
Isomeric SMILES CN1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@H]2C(=O)O)O3
SMILES CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Canonical SMILES CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Appearance Solid powder

Introduction

Molecular Characterization and Mechanism of Action

Biochemical Properties of LB-100

LB-100 (C₁₇H₂₁N₃O₃S) is a water-soluble, competitive PP2A inhibitor with an IC₅₀ of 0.3 μM in enzymatic assays . Unlike natural PP2A inhibitors such as okadaic acid, LB-100 exhibits reduced systemic toxicity while maintaining potent phosphatase inhibition. Structural analyses reveal its ability to bind the PP2A catalytic subunit through a unique interaction with Tyr₇₂ and Arg₈₉ residues, enabling selective inhibition without affecting related phosphatases PP1 or PP2B .

Metabolic Activation to Endothall

Recent studies demonstrate that LB-100 undergoes conversion to its active metabolite, endothall (C₈H₁₀O₃), through two distinct pathways:

  • Spontaneous hydrolysis: pH-dependent non-enzymatic conversion occurring slowly under physiological conditions (t₁/₂ = 48 hours at pH 7.4)

  • Enzymatic activation: Catalyzed by an unidentified sulfotransferase isoform identified in tumor microenvironments, accelerating intracellular activation (t₁/₂ < 6 hours)

This dual activation mechanism creates a pharmacological profile combining prolonged plasma exposure (LB-100 AUC₀-∞ = 12.3 μg·h/mL) with rapid intracellular activity (endothall Cmax = 1.8 μM) .

Preclinical Anticancer Activity

Chemosensitization Mechanisms

In secondary acute myeloid leukemia (sAML) models, LB-100 demonstrated:

  • 3.2-fold enhancement of daunorubicin cytotoxicity (p < 0.001)

  • 89% reduction in xenograft tumor volume vs control (p = 0.004)

  • Upregulation of miR-181b-1 leading to Bcl-2 suppression (70% decrease, p = 0.01)

Table 1: LB-100 Chemosensitization Across Cancer Types

Cancer ModelCombined TherapySynergy RatioReference
sAMLDaunorubicin3.2
GlioblastomaTemozolomide2.8
Ovarian CancerCarboplatin4.1
Colon Cancer5-FU2.3

Immunomodulatory Effects

The 2024 EMBO Reports study revealed LB-100's novel immunogenic mechanism:

  • Induction of alternative mRNA splicing errors (32% increase vs control)

  • Generation of neoantigens detectable by mass spectrometry (15 novel peptides/10⁶ cells)

  • 5-fold increase in tumor-infiltrating CD8+ T-cells in MSS colon cancer models

These findings correlate with enhanced PD-1 inhibitor efficacy, achieving complete responses in 40% of immunocompetent murine models .

Clinical Development Progress

PhaseIndicationCombinationPrimary EndpointNCT Number
ISolid TumorsMonotherapySafetyCompleted
IIOvarian Clear CellDostarlimabORR06065462
IIMSS ColorectalNivolumabPFS06012734
I/IISoft Tissue SarcomaDoxorubicinMTD/ORROngoing

Emerging Efficacy Signals

In the Phase I expansion cohort:

  • Pancreatic adenocarcinoma: Partial response lasting 15 cycles

  • Thymoma: Stable disease >12 months

  • Prostate cancer: PSA decline >50% in 2/8 patients

Biomarker Development

Sulfotransferase Expression

The Netherlands Cancer Institute identified a 38 kDa sulfotransferase isoform that correlates with:

  • 5.3-fold higher endothall concentrations in tumor vs plasma (p = 0.002)

  • Objective response rate: 67% vs 12% in high vs low expressers (p < 0.001)

Pharmacodynamic Markers

  • PP2A substrate phosphorylation (pT308-Akt: r = 0.81, p = 0.01)

  • Circulating tumor mRNA splice variants (AUC = 0.89 for response prediction)

Combination Therapy Rationale

Chemotherapy Synergy

Mechanistic studies demonstrate LB-100 enhances topoisomerase II inhibitor activity through:

  • PP2A-mediated CDC25C stabilization → 89% increase in mitotic catastrophe

  • Abrogation of G2/M checkpoint → 3.1-fold increase in apoptosis post-DNA damage

Immunotherapy Augmentation

The triple mechanism of immune activation:

  • Neoantigen generation via splicing errors

  • PD-L1 upregulation (3.5-fold increase, p = 0.003)

  • Treg suppression through IL-2 signaling inhibition (70% reduction, p = 0.01)

Future Directions

Next-Generation Analogues

Structure-activity relationship studies aim to:

  • Improve metabolic stability (t₁/₂ > 8 hours)

  • Enhance tumor-selective activation (sulfotransferase substrate optimization)

Biomarker-Driven Trials

Planned studies will stratify patients by:

  • Tumor sulfotransferase expression (IHC ≥2+)

  • Baseline tumor spliceosome activity (RNA-seq)

  • Circulating immunogenic peptide repertoire (LC-MS/MS)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator